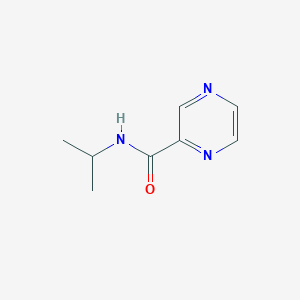
N-(1-Methylethyl)-2-pyrazinecarboxamide
Descripción general
Descripción
N-(1-Methylethyl)-2-pyrazinecarboxamide (NMEPCA) is a synthetic molecule that has been studied for its potential applications in various scientific research fields, such as drug design and development, medicinal chemistry, and biochemistry. NMEPCA is a derivative of pyrazinecarboxamide, a compound that has been used as an inhibitor in several biochemical processes. NMEPCA has been found to be a potent inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), and has been studied for its potential use in the treatment of inflammatory diseases.
Aplicaciones Científicas De Investigación
N-(1-Methylethyl)-2-pyrazinecarboxamide has been studied for its potential application in various scientific research fields, such as drug design and development, medicinal chemistry, and biochemistry. N-(1-Methylethyl)-2-pyrazinecarboxamide has been found to be a potent inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), and has been studied for its potential use in the treatment of inflammatory diseases. Additionally, N-(1-Methylethyl)-2-pyrazinecarboxamide has been studied for its potential use in the development of novel drug delivery systems and for its ability to modulate the activity of certain enzymes.
Mecanismo De Acción
N-(1-Methylethyl)-2-pyrazinecarboxamide is believed to inhibit the activity of enzymes by binding to the active site of the enzyme and preventing the enzyme from catalyzing its reaction. N-(1-Methylethyl)-2-pyrazinecarboxamide is also believed to bind to the active site of the enzyme and prevent the enzyme from being activated. Additionally, N-(1-Methylethyl)-2-pyrazinecarboxamide is believed to bind to the active site of the enzyme and prevent the enzyme from being deactivated.
Biochemical and Physiological Effects
N-(1-Methylethyl)-2-pyrazinecarboxamide has been found to be a potent inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), and has been studied for its potential use in the treatment of inflammatory diseases. Additionally, N-(1-Methylethyl)-2-pyrazinecarboxamide has been shown to inhibit the activity of several other enzymes, including phospholipase A2, lipoxygenase, and 5-lipoxygenase. N-(1-Methylethyl)-2-pyrazinecarboxamide has also been found to inhibit the activity of certain receptors, including the serotonin 5-HT2A and 5-HT2C receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-Methylethyl)-2-pyrazinecarboxamide has several advantages when used in laboratory experiments, including its high potency, low toxicity, and low cost. Additionally, N-(1-Methylethyl)-2-pyrazinecarboxamide is easily synthesized and can be used in a variety of laboratory experiments. However, N-(1-Methylethyl)-2-pyrazinecarboxamide has several limitations, including its low solubility in water and its tendency to form complexes with other molecules.
Direcciones Futuras
There are several potential future directions for the use of N-(1-Methylethyl)-2-pyrazinecarboxamide in scientific research. These include the development of novel drug delivery systems, the use of N-(1-Methylethyl)-2-pyrazinecarboxamide as an inhibitor of enzymes involved in the development of cancer, and the use of N-(1-Methylethyl)-2-pyrazinecarboxamide as an inhibitor of enzymes involved in the development of Alzheimer's disease. Additionally, N-(1-Methylethyl)-2-pyrazinecarboxamide could be used to modulate the activity of certain receptors, such as the serotonin 5-HT2A and 5-HT2C receptors, and could be used in the development of novel therapeutics for the treatment of inflammatory diseases. Finally, N-(1-Methylethyl)-2-pyrazinecarboxamide could be used in the development of novel anti-inflammatory agents and in the development of new treatments for various neurological disorders.
Métodos De Síntesis
N-(1-Methylethyl)-2-pyrazinecarboxamide can be synthesized through a variety of methods, including the use of a Grignard reaction and the use of an acid-catalyzed reaction. The Grignard reaction involves the reaction of a Grignard reagent with an alkyl halide to form an alkyl halide, which is then reacted with an aldehyde to form an aldehyde-alkyl halide intermediate. The acid-catalyzed reaction involves the reaction of an acid-catalyzed reaction with an alkyl halide to form an alkyl halide, which is then reacted with an aldehyde to form an aldehyde-alkyl halide intermediate.
Propiedades
IUPAC Name |
N-propan-2-ylpyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-6(2)11-8(12)7-5-9-3-4-10-7/h3-6H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFPZLKEZOVQNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=NC=CN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601278854 | |
| Record name | N-(1-Methylethyl)-2-pyrazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601278854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Methylethyl)-2-pyrazinecarboxamide | |
CAS RN |
90607-36-6 | |
| Record name | N-(1-Methylethyl)-2-pyrazinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90607-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1-Methylethyl)-2-pyrazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601278854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(3-amino-4-chlorophenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione](/img/structure/B6614296.png)


![6-(4-fluorophenoxy)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B6614321.png)
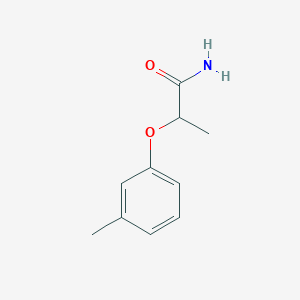
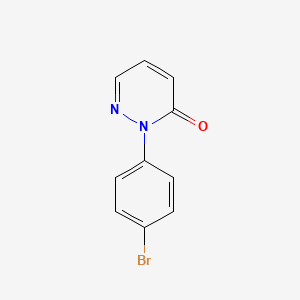


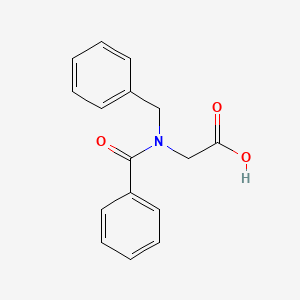
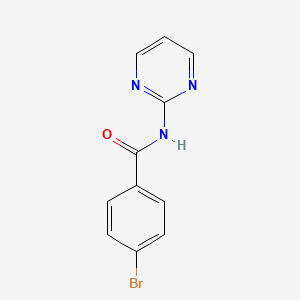
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-33-{[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy}-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B6614353.png)
![1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,5'(4'H)-isoxazole]](/img/structure/B6614355.png)